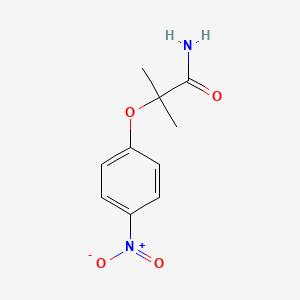

2-Methyl-2-(4-nitrophenoxy)propanamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62100-49-6 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

2-methyl-2-(4-nitrophenoxy)propanamide |

InChI |

InChI=1S/C10H12N2O4/c1-10(2,9(11)13)16-8-5-3-7(4-6-8)12(14)15/h3-6H,1-2H3,(H2,11,13) |

InChI Key |

XZFLYVLUMJQIHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)N)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 4 Nitrophenoxy Propanamide and Analogs

Direct Synthesis Approaches to 2-Methyl-2-(4-nitrophenoxy)propanamide

A direct synthesis of this compound would likely involve the formation of the ether bond followed by the creation of the amide linkage, or vice-versa. The order of these steps would be crucial in avoiding unwanted side reactions and ensuring a good yield of the final product.

Acylation Reactions for Amide Bond Formation

The formation of the amide bond is a fundamental transformation in organic synthesis. A common and effective method for this is the acylation of an amine with a carboxylic acid derivative, such as an acyl chloride. This approach, often referred to as the Schotten-Baumann reaction, is widely used due to its efficiency and broad applicability. The reaction typically proceeds by converting a carboxylic acid into a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an amine in the presence of a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

In the context of synthesizing this compound, a plausible route would involve the acylation of ammonia (B1221849) or an ammonia equivalent with 2-methyl-2-(4-nitrophenoxy)propanoic acid or its corresponding acyl chloride. The general scheme for such a reaction is presented below:

| Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type |

| 2-methyl-2-(4-nitrophenoxy)propanoic acid | Ammonia | Coupling Agent (e.g., DCC, EDC) | This compound | Amide Coupling |

| 2-methyl-2-(4-nitrophenoxy)propanoyl chloride | Ammonia | Base (e.g., Pyridine, Triethylamine) | This compound | Acylation |

This table presents hypothetical reaction pathways for the synthesis of the target compound based on established chemical principles.

Role of Precursors with Nitrophenoxy Moieties

The synthesis of the target compound necessitates the presence of a 4-nitrophenoxy group. This ether linkage is typically formed through nucleophilic substitution reactions. Two classical methods for the formation of aryl ethers are the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis involves the reaction of a sodium phenoxide with an alkyl halide. butler.eduresearchgate.netcutm.ac.in In this case, sodium 4-nitrophenoxide would be reacted with a suitable 2-halo-2-methylpropanamide derivative. However, the reactivity of the tertiary halide would be a significant consideration, as elimination reactions could compete with the desired substitution.

A more likely successful approach for forming the C-O bond would be the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542). pharmaguideline.com For the synthesis of a precursor to this compound, 4-halonitrobenzene could be coupled with a derivative of 2-hydroxy-2-methylpropanoic acid. Modern variations of the Ullmann reaction often utilize soluble copper catalysts and ligands to achieve higher yields and milder reaction conditions. organic-chemistry.org

A plausible synthetic sequence could therefore involve:

Ether formation: Reaction of 4-nitrophenol (B140041) with a 2-bromo-2-methylpropanoic acid derivative under Williamson or Ullmann conditions to form 2-methyl-2-(4-nitrophenoxy)propanoic acid.

Amide formation: Conversion of the resulting carboxylic acid to the propanamide via acylation of ammonia as described in the previous section.

Strategies for Constructing Related Nitro-Substituted Propanamides

The synthesis of analogs of this compound, particularly those where the nitro-aromatic ring is directly attached to the amide nitrogen (anilides), provides valuable insights into relevant synthetic strategies.

Formation of Amide Linkages via Aniline (B41778) and Acyl Halide Reactions

A well-documented method for the synthesis of N-aryl amides is the reaction of an aniline with an acyl halide. This is a direct application of the Schotten-Baumann reaction conditions. For instance, the synthesis of the isomeric compound, 2-methyl-N-(4-nitrophenyl)propanamide, has been reported. nrochemistry.com This synthesis involves the reaction of isobutyryl chloride with 4-nitroaniline (B120555) in the presence of a base like triethylamine.

The key steps in this synthesis are:

Activation of the carboxylic acid (isobutyric acid) by converting it to the more reactive acyl chloride using thionyl chloride.

Nucleophilic acyl substitution where the amino group of 4-nitroaniline attacks the carbonyl carbon of isobutyryl chloride.

Deprotonation of the resulting ammonium (B1175870) salt by a base to yield the final amide product.

The general reaction is as follows:

| Acyl Halide | Aniline | Base | Solvent | Product |

| Isobutyryl chloride | 4-Nitroaniline | Triethylamine | Dichloromethane | 2-methyl-N-(4-nitrophenyl)propanamide |

This table outlines the reactants and conditions for the synthesis of a structural isomer of the target compound. nrochemistry.com

Nucleophilic Substitution Reactions on Nitro-Aromatic Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted aromatic compounds, particularly those bearing strongly electron-withdrawing groups like the nitro group. The nitro group activates the aromatic ring towards attack by nucleophiles, especially at the ortho and para positions.

In the context of synthesizing nitro-substituted propanamides, an SNAr reaction could be employed to introduce the amide functionality or a precursor to it. For example, a nitro-activated aryl halide (e.g., 4-fluoronitrobenzene) could react with the anion of a propanamide or a related nucleophile. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the leaving group to restore aromaticity.

This strategy is particularly useful for creating C-N or C-O bonds on the nitro-aromatic ring, depending on the chosen nucleophile.

Condensation and Coupling Reactions in Related Systems

Modern organic synthesis has seen the development of a wide array of condensation and coupling reactions that can be applied to the formation of amide bonds, including those in nitro-substituted systems.

Peptide Coupling Reagents: Carboxylic acids and amines can be directly coupled to form amides using a variety of reagents that activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. nih.govacs.orgfiveable.me

Multicomponent Reactions: Reactions like the Passerini and Ugi reactions offer efficient ways to synthesize complex amides from multiple starting materials in a single step. nih.govwikipedia.orgresearchgate.netthieme-connect.com

The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. wikipedia.org

The Ugi reaction is a four-component reaction involving a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide, yielding an α-acylamino amide. nih.govthieme-connect.com

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orgsyr.edu This method is highly versatile and tolerant of many functional groups. A related amidation reaction can also be used to couple amides directly with aryl halides. These methods represent a powerful approach for the synthesis of N-aryl amides.

Other Named Reactions:

The Staudinger ligation is a reaction between an azide (B81097) and a phosphine (B1218219) to form an amide bond, which has found applications in chemical biology. fiveable.meacs.orgsigmaaldrich.com

The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides to form dihydroisoquinolines, showcasing a condensation reaction of an amide with an aromatic ring. cutm.ac.inpharmaguideline.comnrochemistry.com

Below is a table summarizing some of these advanced condensation and coupling reactions:

| Reaction Name | Reactants | Product Type |

| Passerini Reaction | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy Amide |

| Ugi Reaction | Carboxylic Acid, Amine, Aldehyde/Ketone, Isocyanide | α-Acylamino Amide |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | N-Aryl Amine |

| Staudinger Ligation | Azide, Phosphine | Amide |

This table provides an overview of modern synthetic methods that can be applied to the synthesis of complex amides.

Advanced Synthetic Techniques Applicable to Nitro-Aromatic Compounds

Modern synthetic chemistry offers a range of sophisticated techniques that can be applied to the synthesis of nitro-aromatic compounds, providing advantages in terms of efficiency, safety, and environmental impact over traditional methods.

Catalytic methods have emerged as powerful tools in the synthesis of nitro-aromatic compounds, offering milder reaction conditions and enhanced selectivity.

Boron-Mediated Synthesis: Boron-based reagents have shown utility in the reduction of nitroarenes. For instance, the reduction of nitroarenes using potassium borohydride (B1222165) (KBH₄) and iodine has been described, where boron triiodide (BI₃) is generated in situ as the active reductant. nih.gov This method is notable for its use of readily available and less toxic reagents, producing boric acid and potassium iodide as byproducts. nih.gov While this specific application focuses on reduction, boron-mediated transformations highlight the versatility of boron chemistry in manipulating nitro-aromatic systems. Further research could explore the application of boron reagents in facilitating the etherification step in the synthesis of compounds like this compound.

Palladium-Based Synthesis: Palladium catalysis is a cornerstone of modern organic synthesis, with significant applications in the formation of carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions can be employed for the synthesis of aromatic ethers. nih.gov For example, palladium catalysts can facilitate the C–O bond formation between phenols and various coupling partners. nih.gov Additionally, palladium has been used to catalyze the reductive coupling of nitroarenes to form diarylamines, demonstrating its utility in transforming the nitro group itself. nih.gov Palladium-catalyzed methods have also been developed for the direct C-H nitration of aromatic compounds, offering a regioselective route to nitroarenes that is not governed by traditional orientation rules. rsc.orgdntb.gov.ua An efficient palladium-catalyzed transformation of aryl chlorides, triflates, and nonaflates to nitroaromatics under weakly basic conditions has been shown to have broad scope and excellent functional group compatibility. organic-chemistry.org

Table 1: Comparison of Catalytic Approaches for Nitro-Aromatic Compound Synthesis

| Catalytic System | Description | Advantages | Potential Application for this compound Synthesis |

|---|---|---|---|

| Boron-Mediated | Utilizes reagents like KBH₄ and I₂ to generate BI₃ in situ for the reduction of nitroarenes. nih.gov | Mild reaction conditions, low-toxicity byproducts. nih.gov | Potential for selective reduction of the nitro group if required in a multi-step synthesis. |

| Palladium-Based | Employs palladium catalysts for C-O bond formation (etherification) and C-H nitration. nih.govrsc.org | High efficiency, broad substrate scope, excellent functional group tolerance, regioselectivity. nih.govorganic-chemistry.org | Direct synthesis of the ether linkage between 4-nitrophenol and the propanamide moiety. |

Continuous flow synthesis, particularly utilizing microreactor technologies, offers significant advantages for nitration reactions, which are often highly exothermic and can pose safety risks in traditional batch reactors. rsc.orgbeilstein-journals.org Microreactors provide superior heat and mass transfer, smaller reaction volumes, and precise control over reaction parameters, leading to improved safety, efficiency, and selectivity. rsc.orgmdpi.com

The industrial production of certain nitro compounds, such as isooctyl nitrate (B79036), already employs microreactor technology as the primary process due to its enhanced safety and automation. The applicability of this technology to aromatic nitration is complex and depends on factors like the substrate's reactivity and the reaction system's physical properties. For instance, a continuous-flow microreaction process has been developed for the mononitration of various aromatic compounds, achieving high yields and selectivity. rsc.org The use of microreactors allows for the safe handling of potentially hazardous nitrating agents and can significantly reduce reaction times. For example, in the nitration of nitrobenzene, reaction times were reduced from over two hours in industrial batch processes to just ten minutes in a microreactor, with improved safety. rug.nl

Table 2: Advantages of Continuous Flow Synthesis for Nitro-Aromatic Compounds

| Feature | Benefit | Relevance to this compound Synthesis |

|---|---|---|

| Enhanced Safety | Small reaction volumes and efficient heat dissipation minimize risks associated with exothermic nitration reactions. | Safer synthesis of the 4-nitrophenol precursor. |

| Improved Efficiency | Rapid mixing and heat transfer lead to faster reaction rates and higher throughput. rug.nl | Potential for more rapid and efficient production. |

| Precise Control | Accurate control of temperature, residence time, and stoichiometry enhances selectivity and reduces byproduct formation. mdpi.com | Higher purity of the final product and its intermediates. |

| Scalability | Modular nature allows for straightforward scaling from laboratory to industrial production. rsc.org | Facilitates larger-scale manufacturing if required. |

Ionic liquids (ILs) have gained attention as "green" solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties. dntb.gov.ua In the context of nitro-aromatic compound synthesis, ionic liquids can serve as both the solvent and the catalyst.

For example, 1,3-disulfonic acid imidazolium (B1220033) nitrate {[Dsim]NO₃} has been used as a nitrating agent for the ipso-nitration of arylboronic acids to produce nitroarenes under mild, solvent-free conditions. organic-chemistry.org This method is regioselective and avoids the need for additional co-catalysts. organic-chemistry.org Furthermore, certain ionic liquids containing metal halide anions have been shown to efficiently catalyze the reduction of nitroarenes to the corresponding anilines. researchgate.net The use of ionic liquids can offer advantages in terms of catalyst recycling and product separation. researchgate.net

Chemo-selectivity and Regioselectivity in Synthesis

The synthesis of substituted aromatic compounds like this compound requires careful control over chemo- and regioselectivity.

Chemo-selectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of the target molecule, a key step is the nucleophilic aromatic substitution (SNAr) reaction. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. wikipedia.org This activation is crucial for the formation of the ether linkage. When multiple leaving groups are present on the aromatic ring, the reaction can be controlled because only those leaving groups that are ortho or para to the electron-withdrawing group will be activated for substitution. youtube.com

Regioselectivity is the preference for a reaction to occur at a specific position on a molecule. wikipedia.org In the case of electrophilic aromatic nitration to produce a precursor like 4-nitrophenol, the directing effect of the hydroxyl group on phenol is paramount. The hydroxyl group is an activating, ortho, para-director. Therefore, the nitration of phenol will yield a mixture of ortho-nitrophenol and para-nitrophenol. The desired para-isomer can then be separated. The regioselectivity of such reactions can be influenced by factors like the choice of catalyst and reaction conditions. In nucleophilic aromatic substitution, the position of the electron-withdrawing group dictates the regioselectivity of the nucleophilic attack.

In the synthesis of more complex analogs, such as 4,5-dialkoxy-2-nitroanilines, achieving regioselectivity in nucleophilic aromatic substitution can be challenging, but specific procedures have been developed to control the outcome. uj.edu.pl

Reaction Pathways and Mechanistic Investigations of 2 Methyl 2 4 Nitrophenoxy Propanamide

Reactivity of Key Functional Groups

The reactivity of 2-Methyl-2-(4-nitrophenoxy)propanamide is centered around the nitro, amide, and phenoxy ether functionalities. Each of these groups exhibits distinct chemical properties that can be exploited for targeted molecular transformations.

Reduction Mechanisms of the Nitro Group to Amino Derivatives

The reduction of the aromatic nitro group to a primary amino group is a fundamental transformation in organic synthesis. This conversion can be achieved through various mechanisms, broadly categorized as catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is a widely employed method for reducing nitro groups. The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas (H₂). commonorganicchemistry.commasterorganicchemistry.com The mechanism involves the adsorption of the nitro compound onto the catalyst surface, followed by the sequential transfer of hydrogen atoms to the nitro group, leading to the formation of the corresponding amine. The choice of catalyst can be critical to avoid unwanted side reactions, such as dehalogenation when using Pd/C on substrates containing aromatic halides. commonorganicchemistry.com

Chemical Reduction: A variety of reducing agents can be used to convert nitro groups to amines. These methods are often preferred when other functional groups in the molecule are sensitive to catalytic hydrogenation. Common chemical reducing agents include:

Metals in Acidic Media: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are effective for this reduction. commonorganicchemistry.commasterorganicchemistry.com

Metal Salts: Tin(II) chloride (SnCl₂) provides a mild method for the reduction of nitro groups and is often used when other reducible groups are present. commonorganicchemistry.commasterorganicchemistry.com

Hydride Reagents: While lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, its reaction with aromatic nitro compounds typically yields azo products. commonorganicchemistry.comwikipedia.org

The reduction of a nitro group to an amine proceeds through a six-electron reduction, sequentially forming nitroso and hydroxylamine (B1172632) intermediates. nih.gov These intermediates are generally reactive and are further reduced to the final amine product. nih.govmdpi.com

| Reduction Method | Reagents | General Applicability | Key Mechanistic Feature |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com | Adsorption onto catalyst surface and hydrogen transfer. |

| Metal in Acid | Fe, Zn, or Sn with HCl | Provides a mild reduction in the presence of other reducible groups. commonorganicchemistry.com | Electron transfer from the metal to the nitro group. |

| Metal Salt | SnCl₂ | Mild and chemoselective for nitro group reduction. commonorganicchemistry.com | Stepwise electron transfer from the tin(II) ion. |

Transformations Involving the Amide Moiety (e.g., Nucleophilic Acyl Substitution)

The amide functional group in this compound is a carboxylic acid derivative and can undergo nucleophilic acyl substitution reactions. libretexts.org However, amides are the least reactive among the common carboxylic acid derivatives towards such substitutions. futurelearn.com This reduced reactivity is due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which decreases the electrophilicity of the carbonyl carbon. futurelearn.com

The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a short-lived tetrahedral intermediate. algoreducation.com This intermediate then collapses, expelling the leaving group to form the substitution product. libretexts.org

For amides, these reactions typically require harsh conditions, such as strong acid or base catalysis and heat. libretexts.org

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the attack by a weak nucleophile like water. libretexts.org A proton transfer to the nitrogen atom makes the amino group a better leaving group. libretexts.org

Base-Promoted Hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, attacks the carbonyl carbon to form a tetrahedral intermediate. libretexts.org The collapse of this intermediate expels the amide ion, which is a poor leaving group, thus requiring forcing conditions. libretexts.org

| Transformation | Conditions | Key Intermediate | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., H₃O⁺), heat | Protonated tetrahedral intermediate. libretexts.org | Carboxylic acid and ammonium (B1175870) ion. libretexts.org |

| Base-Promoted Hydrolysis | Strong base (e.g., OH⁻), heat | Tetrahedral alkoxide intermediate. libretexts.org | Carboxylate salt and amine. libretexts.org |

Reactivity of the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound consists of an aryl-oxygen bond and an alkyl-oxygen bond. Aryl ethers are generally less reactive than alkyl ethers. The cleavage of the C-O bond in ethers is most commonly achieved using strong acids, such as HBr or HI. libretexts.org

The reaction proceeds via protonation of the ether oxygen, forming a good leaving group. libretexts.org The subsequent cleavage can occur through either an Sₙ1 or Sₙ2 mechanism, depending on the nature of the groups attached to the oxygen. Given the structure of this compound, the cleavage would occur at the alkyl-oxygen bond. The attack of a nucleophile on an aromatic ring carbon is disfavored. libretexts.org Therefore, the products of acidic cleavage would be 4-nitrophenol (B140041) and an alkyl halide derived from the 2-methylpropanamide moiety. The presence of the electron-withdrawing nitro group on the aromatic ring further deactivates it towards reactions that would involve cleavage of the aryl-oxygen bond.

Mechanistic Studies of Related Intramolecular Processes

The presence of multiple functional groups in derivatives of this compound allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures.

Cyclization Reactions Leading to Heterocyclic Systems

Following the reduction of the nitro group to an amine, the resulting amino derivative possesses both a nucleophilic amino group and an amide moiety. This arrangement can facilitate intramolecular cyclization reactions to form heterocyclic systems. For instance, intramolecular reactions of amides can lead to the formation of various heterocyclic compounds. rsc.org The specific outcome of such a cyclization would depend on the reaction conditions and the exact structure of the substrate. Base-catalyzed or metal-mediated cyclizations are common strategies for the synthesis of nitrogen-containing heterocycles. beilstein-journals.orgresearchgate.net The aza-Nazarov cyclization is one such reaction that allows for the construction of five-membered nitrogen heterocycles. beilstein-journals.org

Kinetic Investigations and Rate-Determining Steps

For reactions involving compounds structurally similar to this compound, such as the aminolysis of nitrophenyl esters and carbonates, kinetic studies have revealed complex mechanisms. The rate-determining step can shift depending on the properties of the reactants, particularly the basicity (and nucleophilicity) of the attacking species.

For example, the reaction of methyl 4-nitrophenyl carbonate with a series of secondary alicyclic amines in aqueous solution shows a biphasic Brönsted-type plot (a plot of the logarithm of the rate constant versus the pKₐ of the nucleophile). researchgate.net This curvature is indicative of a change in the rate-determining step. researchgate.net The reaction proceeds through a zwitterionic tetrahedral intermediate (T⁺/⁻). With highly basic amines (high pKₐ), the breakdown of this intermediate to form the final products is the rate-determining step. Conversely, with less basic amines (low pKₐ), the initial nucleophilic attack and formation of the tetrahedral intermediate becomes the slow, rate-limiting step. researchgate.net

This mechanistic shift can be summarized as follows:

Step 1 (Formation of Intermediate): Nucleophile + Ester ⇌ Tetrahedral Intermediate (T⁺/⁻)

Step 2 (Breakdown of Intermediate): Tetrahedral Intermediate (T⁺/⁻) → Products

The table below illustrates how the rate-determining step can change based on the nucleophile's basicity in analogous ester aminolysis reactions.

| Nucleophile Basicity | Rate-Determining Step (RDS) | Brønsted β value | Mechanistic Implication |

| High (pKₐ > 9.3) | Step 2: Breakdown of T⁺/⁻ | Low (e.g., β ≈ 0.3) | The intermediate is formed quickly, but its collapse to products is slow. |

| Low (pKₐ < 9.3) | Step 1: Formation of T⁺/⁻ | High (e.g., β ≈ 1.0) | The initial nucleophilic attack is the slowest part of the reaction sequence. |

This data is based on analogous reactions of methyl 4-nitrophenyl carbonate and is presented to illustrate the principles of kinetic investigations. researchgate.net

Therefore, in studying the reactions of this compound, it is crucial to investigate the kinetics under varying conditions to identify any changes in the rate-determining step, which provides deep insight into the reaction pathway.

Electron Transfer Mechanisms in Nitroaromatic Compounds

Nitroaromatic compounds, including this compound, are characterized by the presence of the electron-withdrawing nitro group (-NO₂), which makes them susceptible to electron transfer reactions. nih.govnih.gov These reduction mechanisms are significant in various chemical and biological contexts. nih.gov The reduction can proceed via single-electron or two-electron pathways, often mediated by flavoenzymes in biological systems. nih.govnih.gov

Single-Electron Transfer: In a single-electron transfer process, the nitroaromatic compound (ArNO₂) accepts one electron to form a nitro radical anion (ArNO₂⁻).

ArNO₂ + e⁻ → ArNO₂⁻

This process is often the first step in the metabolic activation of many nitroaromatic compounds. nih.gov The rate of this reduction is strongly correlated with the compound's single-electron reduction potential (E¹₇). nih.gov Studies have demonstrated a linear relationship between the logarithm of the reaction rate and the reduction potential, which is consistent with an "outer-sphere" electron transfer model. nih.gov In this model, the electron transfer occurs without the formation of a covalent bond between the electron donor and the acceptor. The resulting nitro radical anion is a reactive intermediate.

Two-Electron Transfer: Alternatively, some enzymes, such as NAD(P)H:quinone oxidoreductase (NQO1), can catalyze the direct two-electron reduction of nitroaromatic compounds. nih.gov This process bypasses the formation of the radical anion intermediate and typically leads to the formation of a nitroso derivative, which is then further reduced to a hydroxylamine.

ArNO₂ + 2e⁻ + 2H⁺ → ArNO + H₂O

The table below summarizes the key features of these two electron transfer mechanisms.

| Mechanism | Number of Electrons | Key Intermediate | Typical Catalyst | Mechanistic Feature |

| Single-Electron Reduction | 1 | Nitro Radical Anion (ArNO₂⁻) | NADPH:cytochrome P-450 reductase | Rate depends on the compound's reduction potential (E¹₇); follows an "outer-sphere" model. nih.gov |

| Two-Electron Reduction | 2 | Nitroso (ArNO) and Hydroxylamine (ArNHOH) | NAD(P)H:quinone oxidoreductase (NQO1) | Bypasses the radical anion intermediate; often follows a "ping-pong" enzymatic mechanism. nih.gov |

Electron spin resonance (ESR) spectroscopy has been used to study these electron-transfer reactions, providing evidence for the formation of ion-pairs between the electron donor and the nitro-compound in aqueous media. rsc.org

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on the reaction rate and mechanism. For reactions involving polar and charged species, such as those common for nitroaromatic compounds, solvent effects are particularly pronounced. These effects arise from the differential solvation of reactants, intermediates, and transition states.

Kinetic studies on the reactions of p-nitrophenyl acetate (B1210297), a compound structurally related to this compound, in mixed aqueous solvents demonstrate the complexity of solvent influence. researchgate.net The rate of reaction between p-nitrophenyl acetate and nucleophiles like m-chlorophenoxide shows a non-linear dependence on the solvent composition in acetonitrile-water (MeCN-H₂O) mixtures. researchgate.net The reaction rate initially decreases with the addition of MeCN to water, reaching a minimum at around 30-40 mol% MeCN, before increasing again. researchgate.net This behavior suggests a complex interplay of solvent-solute interactions affecting the ground state and transition state energies.

Key solvent properties that influence reaction mechanisms include:

Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that involve charge separation. Aprotic polar solvents, such as acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO), are particularly effective in certain nucleophilic reactions. researchgate.net

Proticity (Hydrogen Bonding Capability): Protic solvents (e.g., water, alcohols) can form hydrogen bonds with reactants and intermediates. This can be crucial; for instance, hydrogen bonding between an alcohol solvent and a nitroaromatic compound can enhance the compound's reduction potential and influence its photoreduction reactivity. researchgate.net However, in other cases, protic solvents can solvate and deactivate the nucleophile, slowing the reaction. researchgate.net

Specific Solute-Solvent Interactions: The α-effect, which is the enhanced reactivity of certain nucleophiles, has been shown to be highly solvent-dependent in reactions with p-nitrophenyl acetate. researchgate.netresearchgate.net The effect can be significant in water but diminish or disappear in solvent mixtures with high concentrations of aprotic solvents like DMSO, indicating that the solvent composition can alter the ground-state stability of the nucleophile. researchgate.net

The following table summarizes general solvent effects on nucleophilic substitution reactions of related nitroaromatic esters.

| Solvent Type | General Effect on SNAr-type Reactions | Rationale |

| Polar Aprotic (e.g., DMSO, MeCN) | Generally accelerates the reaction. | Poorly solvates the (often anionic) nucleophile, increasing its effective reactivity. Stabilizes the charged transition state. researchgate.net |

| Polar Protic (e.g., H₂O, Ethanol) | Can either accelerate or decelerate the reaction. | Can stabilize the charged transition state but may also strongly solvate and deactivate the nucleophile through hydrogen bonding. researchgate.netresearchgate.net |

Application of Hammett Correlations in Reaction Mechanism Elucidation

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds, thereby providing insight into reaction mechanisms. libretexts.org It establishes a linear free-energy relationship between the rate (k) or equilibrium constant (K) of a reaction and the electronic properties of a substituent, described by the Hammett equation:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted (reference) reactant.

σ (sigma) is the substituent constant, which quantifies the electron-donating or electron-withdrawing nature of the substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. libretexts.orgscribd.com

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. researchgate.net

The sign and magnitude of the reaction constant, ρ, provide critical mechanistic information:

Positive ρ (ρ > 0): The reaction is accelerated by electron-withdrawing substituents (positive σ). This implies that a negative charge is developing or a positive charge is being lost in the transition state relative to the reactants. Many nucleophilic aromatic substitution reactions have positive ρ values. scribd.com

Negative ρ (ρ < 0): The reaction is accelerated by electron-donating substituents (negative σ). This indicates that a positive charge is developing or a negative charge is being lost in the transition state.

Magnitude of ρ: A large absolute value of |ρ| signifies that the reaction is highly sensitive to substituent effects, suggesting a significant charge development at or near the aromatic ring in the rate-determining step.

In studies of the hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters, Hammett plots have been used to probe the reaction mechanism. researchgate.netsemanticscholar.org A linear Hammett plot suggests that the same mechanism and rate-determining step are operative across the entire series of substituted reactants. Conversely, a non-linear or "broken" Hammett plot can indicate a change in the rate-determining step as the electronic nature of the substituent is varied. researchgate.netsemanticscholar.org

Sometimes, a non-linear Hammett plot can be resolved into a linear correlation using the Yukawa-Tsuno equation, which separates the substituent effect into inductive and resonance components. A successful Yukawa-Tsuno correlation, where a standard Hammett plot fails, often indicates that direct resonance interaction between the substituent and the reaction center is important, but the fundamental mechanism does not change.

| Substituent (para) | Hammett Constant (σₚ) | Electronic Effect |

| -NO₂ | +0.78 | Strongly electron-withdrawing |

| -CN | +0.66 | Strongly electron-withdrawing |

| -Cl | +0.23 | Weakly electron-withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Weakly electron-donating |

| -OCH₃ | -0.27 | Moderately electron-donating |

This table presents standard Hammett σₚ values for illustrative purposes. scribd.comresearchgate.net

By applying Hammett correlations to reactions of derivatives of this compound, one could determine the charge distribution in the transition state of the rate-determining step, providing robust evidence for a proposed reaction mechanism.

Structural Characterization and Conformational Analysis of 2 Methyl 2 4 Nitrophenoxy Propanamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the chemical identity and probing the conformational dynamics of 2-Methyl-2-(4-nitrophenoxy)propanamide. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer a detailed view of the molecule's atomic connectivity and functional group environments.

While specific experimental spectra for this compound are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic, methyl, and amide protons.

Aromatic Protons: The 4-nitrophenoxy group contains a para-substituted benzene (B151609) ring. Due to the strong electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating ether linkage, the aromatic protons are expected to appear as two distinct doublets in the downfield region (typically δ 7.0-8.5 ppm). The protons ortho to the nitro group would be the most deshielded and appear at a higher chemical shift than those ortho to the ether group.

Methyl Protons: The two methyl groups attached to the quaternary carbon are chemically equivalent. They are expected to produce a sharp singlet in the upfield region (typically δ 1.5-2.0 ppm). The exact shift is influenced by the adjacent ether oxygen and amide carbonyl group.

Amide Protons: The primary amide (-CONH₂) protons are expected to appear as a broad singlet. Its chemical shift can be highly variable (typically δ 5.0-8.0 ppm) depending on solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded, appearing significantly downfield (typically δ 170-180 ppm).

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon atom bonded to the nitro group (C-NO₂) and the carbon bonded to the ether oxygen (C-O) would have characteristic chemical shifts, with the C-NO₂ being further downfield. The remaining aromatic carbons would appear in the typical aromatic region (δ 110-160 ppm).

Quaternary Carbons: Two quaternary carbons are present: the one bearing the two methyl groups and attached to the ether oxygen and carbonyl group, and the aromatic carbon attached to the nitro group. The former is expected in the δ 70-90 ppm range.

Methyl Carbons: The two equivalent methyl carbons would give a single signal in the upfield region of the spectrum (typically δ 20-30 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | ||

|---|---|---|---|

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (ortho to -NO₂) | ~8.2 | C=O (Amide) | 170 - 180 |

| Aromatic (ortho to -OAr) | ~7.1 | Aromatic (C-OAr) | 155 - 165 |

| Amide (-NH₂) | 5.0 - 8.0 (broad) | Aromatic (C-NO₂) | 140 - 150 |

| Methyl (-C(CH₃)₂) | 1.5 - 2.0 (singlet) | Aromatic (CH) | 110 - 130 |

| Quaternary (-C(CH₃)₂) | 70 - 90 | ||

| Methyl (-C(CH₃)₂) | 20 - 30 |

IR spectroscopy is a powerful tool for identifying the key functional groups within this compound by detecting their characteristic vibrational frequencies.

Amide Group Vibrations: A primary amide shows several characteristic bands. The N-H stretching vibrations typically appear as two distinct bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is a very strong and sharp absorption, expected around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) occurs near 1600-1640 cm⁻¹.

Nitro Group Vibrations: The aromatic nitro group gives rise to two prominent and strong stretching vibrations: an asymmetric stretch typically found between 1550-1475 cm⁻¹ and a symmetric stretch in the 1360-1290 cm⁻¹ range. quora.comorgchemboulder.comlibretexts.org These intense bands are highly characteristic. spectroscopyonline.com

Ether and Aromatic Vibrations: The aryl-alkyl ether linkage (Ar-O-C) will produce C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations will appear as a series of medium to weak bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

Alkyl Vibrations: The methyl groups will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (-CONH₂) | N-H Stretch | 3100 - 3500 | Medium (two bands) |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong | |

| N-H Bend (Amide II) | 1600 - 1640 | Medium-Strong | |

| Nitro (-NO₂) | Asymmetric Stretch | 1475 - 1550 | Strong |

| Symmetric Stretch | 1290 - 1360 | Strong | |

| Aryl Ether (Ar-O-C) | C-O Stretch | 1050 - 1250 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

X-ray Diffraction Analysis of Solid-State Structures

While a crystal structure for this compound is not available, the structure of the closely related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, provides significant insights into the likely molecular geometry and packing behavior. nih.govresearchgate.netscispace.com The primary difference—a carboxylic acid group instead of an amide group—will mainly influence the specific hydrogen bonding patterns, while the conformation of the core 2-(4-nitrophenoxy)propyl moiety is expected to be very similar.

Analysis of the analogous propanoic acid structure reveals key geometric parameters. researchgate.netscispace.com The benzene ring is essentially planar, with the nitro group also lying nearly in the same plane, allowing for electronic delocalization. The bond lengths and angles within the 4-nitrophenoxy fragment are consistent with a hybrid of resonance structures. The geometry around the quaternary carbon atom is tetrahedral, as expected.

In the solid state, molecules arrange themselves to maximize stabilizing intermolecular interactions. For this compound, the primary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). This would enable the formation of robust N-H···O=C hydrogen bonds, which are classic structure-directing interactions in amide crystals. acs.org These interactions typically lead to the formation of well-defined patterns like chains or dimers.

In the analogous propanoic acid structure, the molecules form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net While the specific motif would differ for the amide, the principle of forming strong hydrogen-bonded dimers or chains remains.

Additionally, weaker interactions play a crucial role. ed.ac.uk C-H···O interactions, where methyl or aromatic C-H groups act as weak donors to oxygen atoms (from the nitro or carbonyl groups), are expected to connect the primary hydrogen-bonded structures. nih.gov The electron-deficient nitro group's oxygen atoms are particularly effective acceptors for such interactions.

Furthermore, π-π stacking interactions between the electron-deficient nitrophenyl rings could contribute to the crystal's stability. In the crystal structure of the related propanoic acid, offset π-π interactions are observed between adjacent benzene rings, with a centroid-centroid distance of 3.8643 Å. nih.govresearchgate.net A similar arrangement is plausible for the propanamide derivative, where these interactions would help organize the molecules into layers or columns, resulting in a complex and well-ordered supramolecular architecture. mdpi.com

Conformational Preferences and Dynamics in Solution and Solid State

Detailed experimental and computational studies specifically focused on the conformational analysis of this compound are not extensively available in the current body of scientific literature. However, insights into its likely conformational preferences can be inferred from the structural analysis of closely related compounds.

Solid-State Conformation:

In the absence of a published crystal structure for this compound, the solid-state conformation of the analogous compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid , provides valuable predictive data. The crystal structure of this carboxylic acid analog reveals specific torsion angles that define the spatial arrangement of its constituent parts. It is reasonable to hypothesize that the propanamide derivative would adopt a similar conformation in the solid state, influenced by comparable steric and electronic factors.

Furthermore, the crystal structure of 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide , another related molecule, shows a small twist between the amide residue and the benzene ring, with a C—N—C—C torsion angle of 12.7(4)°. nih.gov This suggests that in the solid state, the propanamide moiety and the aromatic ring in this compound are also likely to be nearly coplanar, with a slight dihedral angle. The crystal packing in such structures is typically stabilized by a network of intermolecular interactions, including hydrogen bonds involving the amide group and weak C—H···O interactions. nih.gov

Solution-State Dynamics:

Information regarding the conformational dynamics of this compound in solution is not directly available. However, for molecules with multiple rotatable bonds, a dynamic equilibrium between several conformers is expected in the solution phase. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in determining the preferred solution-state conformation and the energy barriers to rotation around the key single bonds, such as the C-O ether linkage and the C-C bond of the propanamide backbone. The conformational landscape in solution would be influenced by a combination of intramolecular forces (steric hindrance, dipole-dipole interactions) and intermolecular interactions with the solvent.

Stereochemical Considerations (e.g., Diastereomers, Racemic Mixtures)

The molecular structure of this compound contains a chiral center, which has significant stereochemical implications.

Presence of a Chiral Center:

The central quaternary carbon atom of the 2-methylpropanamide moiety is bonded to four different substituents:

A methyl group (-CH₃)

Another methyl group (-CH₃)

A 4-nitrophenoxy group (-O-C₆H₄-NO₂)

A propanamide group (-C(O)NH₂)

Correction: Upon re-examination, the 2-position of the propanamide has two methyl groups, making this carbon atom achiral as it is not bonded to four different groups. Therefore, this compound does not possess a chiral center and would not exist as enantiomers or diastereomers. The molecule is achiral and would not be a racemic mixture.

However, if the structure were, for instance, 2-(4-nitrophenoxy)propanamide (lacking one of the methyl groups at the 2-position), the carbon at the 2-position would indeed be a chiral center. In such a hypothetical case, the compound would exist as a pair of enantiomers (R and S forms). Unless subjected to a chiral synthesis or resolution process, it would typically be produced and exist as a racemic mixture, containing equal amounts of both enantiomers.

Given the correct structure of this compound, there are no stereochemical considerations such as diastereomers or racemic mixtures to be discussed.

Theoretical and Computational Studies on 2 Methyl 2 4 Nitrophenoxy Propanamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of molecular properties from first principles. Methods like Hartree-Fock (HF) and particularly Density Functional Theory (DFT) are widely employed to solve the electronic Schrödinger equation approximately. DFT has become exceptionally popular due to its favorable balance of computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 2-Methyl-2-(4-nitrophenoxy)propanamide. mdpi.com These calculations form the basis for predicting molecular geometries, analyzing electronic structures, and simulating spectra.

A fundamental application of quantum chemical calculations is the determination of a molecule's equilibrium geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, computational methods can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

By exploring different initial structures, conformational analysis can also be performed to identify the most stable conformer(s) of the molecule. The relative energies of different conformers provide insight into the molecule's flexibility and the rotational barriers around its single bonds, such as the C-O ether linkage and the C-C bonds in the propanamide moiety.

Below is an example of a data table showing predicted geometric parameters for the optimized structure of this compound, as would be obtained from a DFT calculation.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths | ||

| C=O | 1.24 Å | |

| C-N (amide) | 1.36 Å | |

| C-O (ether) | 1.38 Å | |

| N-O (nitro) | 1.23 Å | |

| Bond Angles | ||

| O=C-N | 123.5° | |

| C-O-C | 118.0° | |

| O-N-O | 124.0° | |

| Dihedral Angles | ||

| C-C-O-C | 85.0° | |

| O=C-N-H | 180.0° |

Note: The data in this table is illustrative of typical results from DFT calculations and is not derived from a specific published study on this molecule.

Natural Bond Orbital (NBO) analysis is a powerful technique used to interpret the results of a quantum chemical calculation in terms of familiar chemical concepts like Lewis structures, atomic charges, and orbital hybridization. q-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that represent bonds, lone pairs, and anti-bonding orbitals. wikipedia.org

An illustrative NBO analysis for this compound might reveal the following key interactions:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(O) on ether | σ(C-C) | 5.2 |

| LP(N) on amide | π(C=O) | 45.8 |

| π(C=C) in phenyl ring | π(N=O) in nitro group | 15.3 |

| σ(C-H) on methyl | σ(C-N) | 2.5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information gained from an NBO analysis.

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. After a geometry optimization finds the minimum energy structure, a frequency calculation is performed. The results provide a set of vibrational modes and their corresponding frequencies.

These theoretical spectra are invaluable for interpreting experimental data, allowing for the assignment of specific spectral bands to the vibrations of particular functional groups. For this compound, this would allow for the identification of characteristic vibrations such as the N-H stretch, C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and achieve better agreement with experimental values.

An example of predicted vibrational frequencies for key functional groups is shown below.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| N-H Stretch | Amide | 3450 | 3300-3500 |

| C=O Stretch | Amide | 1695 | 1650-1690 |

| NO₂ Asymmetric Stretch | Nitro | 1540 | 1500-1560 |

| NO₂ Symmetric Stretch | Nitro | 1355 | 1335-1370 |

| C-O-C Asymmetric Stretch | Ether | 1250 | 1230-1270 |

Note: The predicted frequencies are illustrative examples of results from a typical DFT calculation.

Molecular Modeling and Computational Design

The data generated from quantum chemical calculations—such as the optimized geometry, partial atomic charges, and molecular orbital energies—serve as a foundation for higher-level molecular modeling. This information can be used to develop force fields for molecular mechanics simulations, which allow for the study of larger systems or longer timescales, such as the interaction of the molecule with a solvent or a biological receptor.

Furthermore, these computational insights are integral to computational design. By understanding the structure-property relationships of this compound, researchers can rationally design new molecules with tailored properties. For instance, by modifying substituents on the phenyl ring, one could computationally predict how these changes would affect the molecule's electronic properties, stability, or reactivity, thereby guiding synthetic efforts toward compounds with desired characteristics.

Reaction Pathway and Mechanism Predictions via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. escholarship.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. mdpi.com The energy difference between the reactants and the transition state determines the activation energy, which is a key factor controlling the reaction rate.

For this compound, one could computationally investigate its synthesis, for example, via a nucleophilic aromatic substitution reaction. Calculations could determine whether the reaction proceeds through a stepwise mechanism involving a Meisenheimer complex or a concerted pathway. The calculated energy profile would reveal the rate-determining step and provide a detailed understanding of the electronic changes occurring throughout the reaction. mdpi.comnih.gov Such studies offer mechanistic insights that are often inaccessible through experimental means alone.

Structure Activity Relationship Sar Studies of 2 Methyl 2 4 Nitrophenoxy Propanamide Analogs Non Clinical Focus

Influence of Aromatic Substitution Patterns on Chemical Properties and Reactivity

The chemical nature of 2-Methyl-2-(4-nitrophenoxy)propanamide is largely dictated by the interplay of its aromatic and aliphatic components. The substitution pattern on the phenyl ring, in particular, is a critical determinant of the molecule's reactivity and electronic properties.

The nitro group (-NO₂) at the para-position of the phenoxy ring is the most influential substituent, exerting powerful electronic and steric effects.

Electronic Effects: The nitro group is a potent electron-withdrawing group, a property attributable to both inductive and resonance effects. nih.govnist.gov The nitrogen atom, bearing a formal positive charge, strongly pulls electron density from the aromatic ring through the sigma bonds (inductive effect). chemsrc.com Furthermore, the nitro group deactivates the aromatic ring by withdrawing pi-electron density via resonance, which is particularly effective from the ortho and para positions. nist.govchemsrc.com This delocalization of electrons from the ring to the nitro group can be substantial and significantly reduces the electron density on the phenoxy oxygen atom. nist.gov This electron-withdrawing nature can profoundly impact how the molecule interacts with other chemical species, influencing properties like binding affinity to potential targets. docbrown.info

Steric Effects: While electronic effects dominate, the nitro group also contributes to the steric profile of the molecule. Its presence on the phenyl ring can influence the preferred orientation (conformation) of the phenoxypropanamide moiety, potentially affecting its ability to fit into specific binding sites or interact with other molecules.

The combined electronic and steric influences of substituents are known to have a crucial impact on the chemical and biological activities of phenoxy-containing compounds. docbrown.info

The propanamide backbone of the molecule is substituted with two methyl groups at the alpha-carbon (the carbon adjacent to the carbonyl group). This gem-dimethyl substitution has significant structural implications.

Steric Hindrance: The two methyl groups create considerable steric bulk around the alpha-carbon and the adjacent ether linkage. This steric hindrance can restrict the rotation around the C-O (ether) and C-C (amide) bonds, thereby limiting the conformational freedom of the molecule. In related propanamide antagonists, the substitution at this position has been shown to be critical for stereospecific interactions within the hydrophobic pockets of receptors. nist.gov

Conformational Rigidity: Compared to a simple propanamide, the gem-dimethyl groups introduce a degree of rigidity. This can be advantageous in molecular recognition, as pre-organizing a molecule into a specific conformation can reduce the entropic penalty upon binding to a target. Ab initio conformational analyses on related 2-methyl-substituted propanamides have been used to explore the topology of their potential energy surfaces, highlighting how methyl substitution defines conformational preferences. govinfo.gov

Conformational Flexibility and its Implications for Molecular Recognition

The ability of this compound to adopt different spatial arrangements is key to its interaction with other chemical entities. Its conformational flexibility is primarily determined by rotation around several key single bonds.

According to computational analysis, the molecule possesses three key rotatable bonds, which allow for a range of conformations. nih.gov

| Bond | Description | Implication for Flexibility |

| Aryl-O | Between the 4-nitrophenyl ring and the ether oxygen | Determines the orientation of the aromatic ring relative to the propanamide side chain. |

| O-C | Between the ether oxygen and the propanamide backbone | Influences the overall shape and accessibility of the amide group. |

| C-C(O) | Between the alpha-carbon and the carbonyl carbon | Affects the positioning of the amide functional group. |

The actual preferred conformation in a given environment (e.g., in solution or in a crystal lattice) represents a balance of minimizing steric clashes and optimizing electronic interactions. In the crystal structure of a related analog, 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide, a distinct twist is observed between the amide residue and the benzene (B151609) ring, indicating that non-planar conformations are likely. nist.gov The specific conformation adopted by the molecule is critical for molecular recognition, as the three-dimensional shape must be complementary to a target's binding site to achieve high binding affinity. nist.gov Computational methods, such as Density Functional Theory (DFT), are often employed to model these conformations and calculate their relative energies to predict the most stable arrangements. researchgate.net

Correlation of Structural Parameters with Spectroscopic Signatures

| Spectroscopic Technique | Structural Feature | Expected Signature |

| ¹H NMR | Aromatic Protons (on nitrophenyl ring) | Two doublets in the downfield region (likely >7.0 ppm) due to the strong electron-withdrawing effect of the -NO₂ group. |

| Methyl Protons (-C(CH₃)₂) | A singlet in the upfield region (likely 1.2-1.8 ppm), integrating to 6 protons. | |

| Amide Protons (-CONH₂) | A broad singlet in the mid-field region (likely 5.5-7.5 ppm), integrating to 2 protons. | |

| IR Spectroscopy | Amide C=O Stretch | A strong absorption band around 1650-1680 cm⁻¹. |

| N-H Stretch (Amide) | Two bands (symmetric and asymmetric) in the region of 3200-3400 cm⁻¹. | |

| Nitro N-O Stretch | Two strong absorption bands, typically around 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). | |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | A peak corresponding to the molecular weight of the compound (C₁₀H₁₂N₂O₄), which is 224.21 g/mol . |

| Fragmentation | Characteristic fragments resulting from the cleavage of the ether bond or loss of the amide group. A prominent fragment would be the 4-nitrophenoxy cation. |

The electron-withdrawing nitro group deshields the aromatic protons, shifting their signals to a higher chemical shift (downfield) in the ¹H NMR spectrum. docbrown.info Conversely, the protons of the aliphatic methyl groups are shielded and appear at a lower chemical shift (upfield). In IR spectroscopy, the functional groups (amide, nitro) give rise to characteristic, strong absorption bands that are readily identifiable. nist.gov

Structure-Property Relationships in Derivatized Forms

Modifying the core structure of this compound allows for a systematic investigation of structure-property relationships. By altering specific parts of the molecule, such as the aromatic ring substituents or the amide group, one can tune its physicochemical properties.

Aromatic Ring Modification: Replacing the nitro group with other substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) would systematically alter the electronic properties of the aromatic ring. Changing from an electron-withdrawing group to an electron-donating group would, for example, increase the electron density on the phenoxy oxygen and change the molecule's polarity and hydrogen bonding capabilities. Studies on similar phenoxy-containing structures have shown that both electronic effects and lipophilicity, which are altered by substitution, significantly influence activity. docbrown.info

Amide Group Derivatization: The primary amide (-CONH₂) can be converted to secondary or tertiary amides by adding substituents to the nitrogen atom. This modification dramatically affects the hydrogen-bonding capacity of the molecule. A primary amide has two hydrogen bond donors, a secondary has one, and a tertiary has none. This can have a profound impact on solubility and intermolecular interactions. In one study of propanamide-based antagonists, modifying the amide region was a key strategy in optimizing the molecule's properties. nist.gov

Propanamide Backbone Alteration: Changing the gem-dimethyl groups to other alkyl groups (e.g., ethyl, cyclopropyl) would modulate the steric profile near the molecule's core. Such modifications have been shown to influence binding affinity, suggesting that the size and shape of these substituents are critical for achieving a complementary fit with a binding partner. nist.gov

Advanced Derivatization and Functionalization Strategies for 2 Methyl 2 4 Nitrophenoxy Propanamide

Selective Reduction of the Nitro Group for Amine Derivatization

The selective reduction of the nitro group to a primary amine is a pivotal transformation, converting the electron-withdrawing nitro functionality into a versatile and nucleophilic amino group. This dramatically alters the chemical reactivity of the aromatic ring and provides a key handle for further derivatization. A variety of methods have been established for the reduction of aromatic nitro compounds, with the choice of reagent being critical to ensure chemoselectivity and avoid the reduction of other functional groups like the amide. wikipedia.org

Common and effective strategies include:

Catalytic Hydrogenation: This is a widely used method on both laboratory and industrial scales. wikipedia.org The reaction typically involves hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a mild and effective catalyst for this transformation, often carried out in a solvent like ethanol (B145695) at ambient temperature and pressure. prepchem.comrsc.orgmit.edu Other catalysts such as platinum(IV) oxide or Raney nickel can also be employed. wikipedia.org

Metal-Acid Systems: The use of a metal, such as iron, tin, or zinc, in an acidic medium is a classic and reliable method for nitro group reduction. wikipedia.org For instance, iron powder in the presence of an acid like HCl or acetic acid efficiently reduces nitroarenes to anilines. A notable advantage is the cost-effectiveness and safety of the reagents. mdpi.com

Transfer Hydrogenation: This method uses a source other than hydrogen gas to provide hydrogen. For example, ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst like Raney nickel can be used. wikipedia.org

Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride are also effective for this conversion. wikipedia.org It is generally noted that metal hydrides are not the preferred choice for reducing aryl nitro compounds to anilines as they can sometimes lead to the formation of azo compounds. wikipedia.org

The resulting product, 2-(4-aminophenoxy)-2-methylpropanamide, is a valuable synthetic intermediate. mdpi.comgoogle.com

Table 1: Comparison of Methods for Selective Nitro Group Reduction

| Method | Reagents & Catalyst | Typical Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, 5% Palladium on Carbon | Ethanol, Ambient Temperature & Pressure | High yield, clean reaction, mild conditions. prepchem.com |

| Metal-Acid Reduction | Iron (Fe), Ammonium Chloride (NH₄Cl) | Refluxing solvent (e.g., acetone/water) | Cost-effective, selective, robust procedure. mdpi.com |

| Stannous Chloride Reduction | Tin(II) Chloride (SnCl₂) | Acidic medium (e.g., HCl) | Effective for various nitro compounds. wikipedia.org |

Chemical Modifications of the Amide Linkage

The amide bond is known for its stability, a characteristic attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group. However, under specific conditions, this linkage can be chemically modified.

Amide Hydrolysis: The most fundamental modification is the hydrolysis of the amide back to its constituent carboxylic acid and amine. This reaction typically requires harsh conditions, such as refluxing in strong aqueous acid (e.g., HCl) or base (e.g., NaOH). masterorganicchemistry.com Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. masterorganicchemistry.com Basic hydrolysis proceeds via the direct nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, followed by the elimination of the amide anion. masterorganicchemistry.com For 2-Methyl-2-(4-nitrophenoxy)propanamide, hydrolysis would yield 2-(4-nitrophenoxy)-2-methylpropanoic acid and ammonia (B1221849).

Amide Reduction: The amide functionality can also be reduced to an amine. This transformation requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), and is typically carried out in an anhydrous ether solvent. This reaction would convert the propanamide group into a 1-aminopropane derivative.

Introduction of Diverse Functionalities via the Phenoxy Moiety

Further functionalization of the phenoxy aromatic ring is challenging due to the presence of the strongly electron-withdrawing and deactivating nitro group. Electrophilic aromatic substitution reactions, a common method for introducing new functionalities, are significantly hindered.

However, the reactivity of the ring can be unlocked by first reducing the nitro group to an amine, as described in section 7.1. The resulting amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already substituted by the ether linkage, electrophilic substitution would be directed to the positions ortho to the amine. This strategy opens pathways for reactions such as:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or N-chlorosuccinimide (NCS).

Nitration: Introduction of an additional nitro group, although conditions would need to be carefully controlled to prevent side reactions.

Sulfonation: Reaction with fuming sulfuric acid to add a sulfonic acid group.

Condensation Reactions: The amine can be used to build larger structures, for example, by forming Schiff bases with aldehydes. rdd.edu.iqnih.gov

Use as a Building Block in Complex Chemical Synthesis

The strategic placement of functional groups makes this compound and its derivatives valuable building blocks in multistep syntheses.

The transformation of this compound into its amino derivative, 2-(4-aminophenoxy)-2-methylpropanamide, is a key step in its use as a synthetic precursor. mdpi.comgoogle.com This aniline (B41778) derivative serves as a versatile synthon for constructing more complex molecules, including those with potential biological activity. mdpi.com The primary aromatic amine can participate in a wide array of reactions, such as:

Acylation: Reaction with acid chlorides or anhydrides to form new amide bonds.

Diazotization: Conversion to a diazonium salt, which is a gateway intermediate for introducing a variety of substituents (e.g., -OH, -CN, -X via Sandmeyer reaction).

Heterocycle Formation: Serving as a key component in the synthesis of heterocyclic rings, which are common scaffolds in medicinal chemistry.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing polymers with well-defined architectures. nih.gov ATRP relies on a specific initiator, typically an alkyl halide, that can be reversibly activated and deactivated by a transition metal complex. google.com

While this compound is not itself an ATRP initiator, it can be converted into one through straightforward chemical modifications. A common structural motif in ATRP initiators is the 2-bromoisobutyryl group. cmu.edu The amino derivative of the title compound can be readily functionalized to incorporate this group. By reacting 2-(4-aminophenoxy)-2-methylpropanamide with 2-bromoisobutyryl bromide, a new amide bond is formed, yielding a molecule that contains the necessary alkyl halide functionality to initiate ATRP.

This functionalized initiator can then be used to grow polymer chains from the phenoxy moiety, allowing for the synthesis of well-defined block copolymers or polymer brushes grafted onto the aromatic core. The ability to create such structures is of significant interest in materials science. nih.govresearchgate.net

Development of Chemically Responsive Probes

The nitroaromatic moiety is a well-established component in the design of chemosensors and responsive probes. Its strong electron-withdrawing nature can be exploited to modulate the photophysical properties of a molecule upon interaction with an analyte.

A viable strategy for developing a probe from this compound involves its conversion into a Schiff base ligand. nih.gov This can be achieved through a two-step process:

Reduction: The nitro group is first reduced to an amine.

Condensation: The resulting 2-(4-aminophenoxy)-2-methylpropanamide is then condensed with a suitable aldehyde, such as one containing another coordinating group (e.g., a hydroxyl group in salicylaldehyde), to form a Schiff base.

This Schiff base can act as a ligand, coordinating with various metal ions (e.g., Cu(II), Zn(II)) to form metal complexes. nih.govsemanticscholar.org The coordination event or subsequent interaction of the complex with a target analyte can lead to a detectable change in color (colorimetric response) or fluorescence (fluorometric response), forming the basis of a chemical sensor.

An In-depth Analysis of this compound in Modern Chemical Research

The chemical compound this compound, a derivative of propanoic acid, is characterized by a 4-nitrophenoxy group attached to the second carbon of a propanamide backbone. While direct and extensive research on this specific amide is not widely available in peer-reviewed literature, its chemical structure suggests a number of potential applications in emerging research fields. Significant insights can be drawn from its immediate precursor, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, which has been synthesized and characterized. nih.govresearchgate.netnih.gov This article will explore the prospective research directions and academic applications of this compound, based on the known chemistry of its constituent functional groups and the documented activities of its parent carboxylic acid.

Emerging Research Directions and Academic Applications

The unique combination of an aryl ether linkage, a nitroaromatic moiety, and an amide functional group in 2-Methyl-2-(4-nitrophenoxy)propanamide positions it as a compound of interest for various scientific investigations.

The synthesis of this compound itself serves as an example of fundamental organic reactions. The formation of the aryl ether bond is a key step, which can be achieved through reactions like the Williamson ether synthesis, involving a salt of 4-nitrophenol (B140041) and a halo-substituted 2-methylpropanamide. organic-chemistry.org Alternatively, and more directly, the synthesis would likely proceed via the amidation of its corresponding carboxylic acid, 2-Methyl-2-(4-nitrophenoxy)propanoic acid. nih.govresearchgate.netnih.gov

The synthesis of the parent acid has been documented and involves the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis of the resulting ethyl ester. nih.govresearchgate.netnih.gov The subsequent conversion of this carboxylic acid to the primary amide would typically involve activation of the carboxyl group (e.g., conversion to an acyl chloride or use of coupling agents) followed by reaction with ammonia (B1221849).

Furthermore, the compound can be a substrate in the development of novel reaction methodologies. For instance, the nitro group can be reduced to an amine, providing a pathway to a new class of bifunctional monomers or pharmaceutical intermediates. The amide bond itself can be subjected to various transformations, contributing to the toolkit of synthetic organic chemists.

| Reaction Step | Reactants | Key Transformation | Potential Application |

|---|---|---|---|

| Aryl Ether Formation | 4-nitrophenol, Ethyl 2-bromo-2-methylpropionate | Nucleophilic substitution | Synthesis of the carboxylic acid precursor |

| Ester Hydrolysis | Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate | Saponification | Formation of the parent carboxylic acid |

| Amidation | 2-Methyl-2-(4-nitrophenoxy)propanoic acid, Ammonia source | Acyl substitution | Synthesis of the target amide |

| Nitro Group Reduction | This compound | Reduction | Access to amino-substituted derivatives |

In the realm of material science, this compound could serve as a valuable monomer or a precursor to monomers for the synthesis of novel polymers. The presence of the aromatic ring and the polar nitro and amide groups could impart desirable properties such as thermal stability, specific solubility characteristics, and the potential for hydrogen bonding interactions within a polymer matrix.

Upon reduction of the nitro group to an amine, the resulting molecule, 2-amino-2-(4-aminophenoxy)propanamide, would be a diamine monomer. This diamine could be polymerized with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. These classes of polymers are known for their high performance, including excellent mechanical strength and thermal resistance. The specific structure of the monomer, with its ether linkage and gem-dimethyl groups, would be expected to influence the final properties of the polymer, such as its processability and solubility.

The structural features of this compound make it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The parent carboxylic acid, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been investigated for its potential antidyslipidemic activity, which is the ability to modify lipid levels in the blood. nih.govresearchgate.netnih.gov This suggests that the amide derivative may also exhibit interesting biological activities or could be a key building block for other biologically active compounds.

The nitro group is a common precursor to an amino group in drug synthesis. This transformation would yield 2-methyl-2-(4-aminophenoxy)propanamide, which could then be further functionalized. For example, the newly formed amino group could be acylated, alkylated, or used in the formation of heterocyclic rings, leading to a diverse range of potential drug candidates.

From a mechanistic standpoint, this compound and its derivatives could be employed to study various reaction mechanisms. The electron-withdrawing nature of the nitro group can significantly influence the reactivity of the aromatic ring and the phenoxy linkage. For instance, the ether bond's stability and susceptibility to cleavage under different conditions could be a subject of investigation.

Furthermore, the kinetics of reactions involving the amide group or the nitro group could be studied to understand the electronic effects transmitted through the phenoxy bridge. Such studies are fundamental to physical organic chemistry and contribute to a deeper understanding of structure-reactivity relationships.